molecular formula C14H18BrNO B13303678 [1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl](methyl)amine

[1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl](methyl)amine

Cat. No.: B13303678
M. Wt: 296.20 g/mol
InChI Key: WFVFFMCXZLTUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropylamine is a synthetic organic compound featuring a benzofuran core substituted with bromine at position 5 and a methyl group at position 6. The 2-methylpropyl (isobutyl) chain and methylamine group at the benzylic position contribute to its stereoelectronic profile (Fig. 1).

Properties

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

1-(5-bromo-7-methyl-1-benzofuran-2-yl)-N,2-dimethylpropan-1-amine

InChI

InChI=1S/C14H18BrNO/c1-8(2)13(16-4)12-7-10-6-11(15)5-9(3)14(10)17-12/h5-8,13,16H,1-4H3

InChI Key

WFVFFMCXZLTUFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2)C(C(C)C)NC)Br

Origin of Product

United States

Preparation Methods

Detailed Synthesis Steps

Step 1: Synthesis of the Benzofuran Core

  • Starting Material : 5-Bromo-2-hydroxybenzaldehyde
  • Reaction Conditions : Cyclization in the presence of polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to form the benzofuran ring.
  • Product : 5-Bromo-1-benzofuran-2-yl

Step 2: Methylation

Step 3: Side Chain Formation

  • Starting Material : 5-Bromo-7-methyl-1-benzofuran-2-yl
  • Reaction Conditions : Attachment of the 2-methylpropyl side chain via nucleophilic substitution or reductive amination.
  • Product : 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-ol

Step 4: Amination

Chemical Reactions Table

Reaction Step Starting Material Reaction Conditions Product
1. Cyclization 5-Bromo-2-hydroxybenzaldehyde PPA or POCl3 5-Bromo-1-benzofuran-2-yl
2. Methylation 5-Bromo-1-benzofuran-2-yl Dimethyl sulfate or methyl iodide, K2CO3 5-Bromo-7-methyl-1-benzofuran-2-yl
3. Side Chain Formation 5-Bromo-7-methyl-1-benzofuran-2-yl Nucleophilic substitution or reductive amination 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-ol
4. Amination 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-ol Reductive amination with methylamine 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropylamine

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their corresponding reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(1S)-1-(5-Chlorobenzo[D]furan-2-yl)-2-methylpropylamine ()

  • Structural Differences :
    • Halogen : Chlorine at position 5 vs. bromine in the target compound.
    • Substituents : Lacks the 7-methyl group present in the target.
    • Amine : Primary amine vs. secondary methylamine in the target.
  • Implications: Bromine’s larger atomic radius and higher lipophilicity (logP increased by ~0.5) may enhance membrane permeability compared to chlorine .

Phenyl-Substituted Analogs

1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride ()

  • Core Structure : Replaces benzofuran with a chlorophenyl ring.
  • Molecular Weight : 234.17 g/mol (vs. ~300–320 g/mol estimated for the target compound).
  • Chlorophenyl systems are common in psychoactive substances (e.g., amphetamines), suggesting the target compound may share similar receptor affinities .

Complex Benzofuran Derivatives

{2-[(1R,3S,3aS,7aR)-3-{[(tert-Butyldiphenylsilyl)oxy]methyl}-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1-yl]-2-methylpropyl}(propyl)amine ()

  • Structural Complexity : Hexahydrobenzofuran with a silyl-protected hydroxyl group.
  • Amine : Propylamine vs. methylamine in the target.
  • Implications :
    • The bulky silyl group likely reduces bioavailability but enhances stability during synthesis .
    • Propylamine’s longer chain may increase hydrophobicity compared to the target’s methylamine.

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula (Estimated) Molecular Weight (g/mol) Key Properties
Target Compound Benzofuran 5-Br, 7-Me, 2-methylpropyl, methylamine C₁₅H₁₉BrN₂O ~323.2 Higher lipophilicity (Br)
(1S)-1-(5-Cl-benzofuran-2-yl)-2-methylpropylamine Benzofuran 5-Cl, no 7-Me, primary amine C₁₃H₁₆ClNO 237.7 Lower metabolic stability
AB-CHMINACA Indazole Cyclohexylmethyl, carboxamide C₂₂H₃₀N₄O₂ 398.5 CB1/CB2 agonist
1-(2-Cl-phenyl)-2-methylpropylamine HCl Phenyl 2-Cl, methylamine hydrochloride C₁₁H₁₇Cl₂N 234.2 Psychoactive potential

Research Findings and Implications

  • Halogen Effects : Bromine in the target compound enhances lipophilicity and prolongs half-life compared to chloro analogs .
  • Steric Effects : The 7-methyl group may hinder cytochrome P450-mediated metabolism, reducing oxidative degradation .
  • Synthetic Challenges : Bulky substituents (e.g., tert-butyldiphenylsilyl in ) complicate synthesis, whereas the target’s simpler structure may allow scalable production .

Biological Activity

The compound 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropylamine is a synthetic organic molecule with potential biological activity. It has garnered interest due to its structural features that suggest possible interactions with biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Features

The structure of the compound includes a benzofuran moiety, which is known to exhibit various biological activities. The presence of bromine and methyl groups further enhances its potential interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds similar to 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropylamine. For instance, benzyl bromide derivatives have shown significant antibacterial and antifungal activities against various pathogens. These findings suggest that derivatives of benzofuran may also exhibit similar properties due to their structural similarities .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
Benzyl Bromide Derivative 1StrongModerateStrong
Benzyl Bromide Derivative 2ModerateWeakModerate
1-(5-Bromo-7-methyl...aminePotential (to be studied)UnknownUnknown

The biological activity of benzofuran derivatives often involves interaction with G protein-coupled receptors (GPCRs) , which play a critical role in cell signaling. These receptors can modulate various physiological processes, making them important targets for drug discovery . The specific interactions of 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropylamine with GPCRs remain to be elucidated.

Neuropharmacological Effects

Compounds structurally related to 1-(5-Bromo-7-methyl...amine have been investigated for their neuropharmacological effects. Studies suggest that such compounds may possess anticonvulsant properties, indicating a potential role in treating neurological disorders .

Case Studies

  • Study on Antibacterial Activity : A study assessed the antibacterial efficacy of various benzofuran derivatives against clinical strains of bacteria. Results indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria, suggesting a promising avenue for developing new antimicrobial agents .
  • Neuropharmacological Research : In a separate investigation, benzofuran derivatives were tested for their effects on seizure models in rodents. The results indicated a reduction in seizure frequency, supporting the hypothesis that these compounds may act as anticonvulsants .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropylamine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the brominated benzofuran core. Key steps include:
  • Cyclization : Use precursors like halogenated phenols under acidic/basic conditions to form the benzofuran ring (e.g., 5-bromo-7-methylbenzofuran) .
  • Amine Functionalization : React the benzofuran intermediate with 2-methylpropylmethylamine via nucleophilic substitution or reductive amination. Catalysts like palladium or nickel can enhance reaction efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product. Monitor purity via HPLC or TLC .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., bromo at C5, methyl at C7) and amine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected m/z for C14_{14}H19_{19}BrNO) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions, particularly for bromo and methyl groups .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer :
  • Receptor Binding Assays : Use radioligand competition assays (e.g., 3^3H-labeled serotonin or dopamine receptors) to assess affinity. IC50_{50} values help quantify potency .
  • Enzyme Inhibition Studies : Test interactions with monoamine oxidases (MAOs) or cytochrome P450 isoforms via fluorometric or spectrophotometric methods .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts .
  • Replicate Studies : Cross-validate results across independent labs using identical protocols (e.g., cell lines, receptor isoforms) .
  • Meta-Analysis : Pool data from multiple studies to identify trends or outliers, applying statistical tools like ANOVA .

Q. What mechanistic insights explain the role of the bromo substituent in modulating receptor binding?

  • Methodological Answer :
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding poses of brominated vs. non-brominated analogs at serotonin receptors. Bromine’s electron-withdrawing effects may enhance π-π stacking .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with Cl, F, or I at C5 and compare binding affinities to isolate electronic vs. steric effects .

Q. What experimental designs mitigate degradation of this compound during long-term stability studies?

  • Methodological Answer :
  • Storage Conditions : Store at −20°C under inert gas (N2_2 or Ar) to prevent oxidation or hydrolysis of the amine group .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to buffers .
  • Real-Time Monitoring : Use LC-MS to track degradation products (e.g., de-brominated byproducts) over time .

Q. How does the methylsulfinyl group in related benzofuran derivatives influence pharmacokinetic properties?

  • Methodological Answer :
  • Metabolism Studies : Incubate with liver microsomes and quantify metabolites via UPLC-QTOF. Methylsulfinyl groups may enhance solubility but reduce blood-brain barrier permeability .
  • Pharmacokinetic Profiling : Administer IV/PO in rodent models and measure plasma half-life (t1/2_{1/2}), Cmax_{max}, and AUC using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.